(2-(Sulfamoylmethyl)phenyl)boronic acid
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Overview
Description
2-Methanesulfonylaminophenylboronic acid is an organic compound with the molecular formula C7H10BNO4S and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a boronic acid group and a methanesulfonylamino group attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonylaminophenylboronic acid typically involves the reaction of phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 2-methanesulfonylaminophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylaminophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Methanesulfonylaminophenylboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methanesulfonylaminophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The methanesulfonylamino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
- 2-Bromobenzoic acid
- 2-Ethylhexanoic acid
- 2-Thiobarbituric acid
- 2-Methoxybenzoic acid
- 2-Naphthoxyacetic acid
Comparison: Compared to these similar compounds, 2-methanesulfonylaminophenylboronic acid is unique due to the presence of both boronic acid and methanesulfonylamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in sensing and detection technologies .
Properties
Molecular Formula |
C7H10BNO4S |
---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
[2-(sulfamoylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H10BNO4S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2,(H2,9,12,13) |
InChI Key |
RIFBKMASYFIKRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CS(=O)(=O)N)(O)O |
Origin of Product |
United States |
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